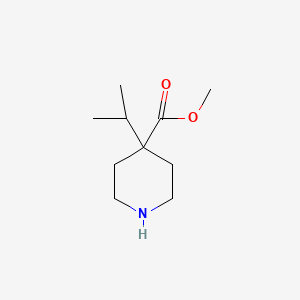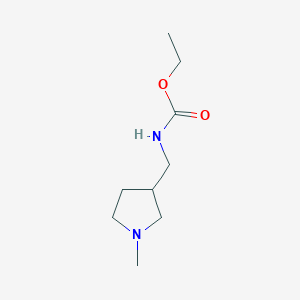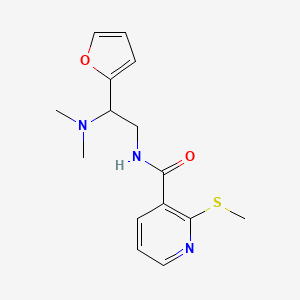![molecular formula C8H13Br B13564537 5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
5-(Bromomethyl)-5-methylspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-5-methylspiro[23]hexane is an organic compound with the molecular formula C8H13Br It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5-methylspiro[2.3]hexane typically involves the bromination of 5-methylspiro[2.3]hexane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
- Dissolve 5-methylspiro[2.3]hexane in an inert solvent like carbon tetrachloride (CCl4).
- Add N-bromosuccinimide (NBS) and a small amount of azobisisobutyronitrile (AIBN).
- Heat the mixture or expose it to light to initiate the radical bromination.
- After the reaction is complete, purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-5-methylspiro[2.3]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexane, 5-(Cyanomethyl)-5-methylspiro[2.3]hexane.
Elimination: 5-Methylspiro[2.3]hex-1-ene.
Oxidation: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexan-2-one.
Applications De Recherche Scientifique
5-(Bromomethyl)-5-methylspiro[2.3]hexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-5-methylspiro[2.3]hexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Bromomethyl)spiro[2.3]hexane: Lacks the methyl group at the 5-position.
5-(Chloromethyl)-5-methylspiro[2.3]hexane: Similar structure but with a chlorine atom instead of bromine.
5-(Hydroxymethyl)-5-methylspiro[2.3]hexane: The bromine atom is replaced by a hydroxyl group.
Uniqueness
5-(Bromomethyl)-5-methylspiro[2.3]hexane is unique due to the presence of both a bromomethyl and a methyl group on the spirocyclic structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C8H13Br |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
5-(bromomethyl)-5-methylspiro[2.3]hexane |
InChI |
InChI=1S/C8H13Br/c1-7(6-9)4-8(5-7)2-3-8/h2-6H2,1H3 |
Clé InChI |
IQPXGWRXWQISNB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C1)CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)








![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)


